3-(trifluoromethyl)phenyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate
Description
This carbamate derivative features a pyridine core substituted with a 2,6-dichlorobenzyl group at the N1 position and a 2-oxo-1,2-dihydro moiety. The carbamate ester is formed with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing and lipophilic properties. This structural motif is common in bioactive molecules targeting enzymes or receptors sensitive to halogenated aromatic interactions.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O3/c21-15-6-2-7-16(22)14(15)11-27-9-3-8-17(18(27)28)26-19(29)30-13-5-1-4-12(10-13)20(23,24)25/h1-10H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXGHNSMYYCCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other known compounds, it may involve interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces with its target.
Biochemical Pathways
Without specific target information, it’s challenging to identify the exact biochemical pathways this compound affects. Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction, enzymatic reactions, and cellular metabolism.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The compound’s molecular weight (457.23 g/mol
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might affect this compound.
Biochemical Analysis
Biochemical Properties
This compound plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
It is hypothesized that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses.
Metabolic Pathways
It is hypothesized that it may have effects on metabolic flux or metabolite levels.
Scientific Research Applications
The compound N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, including its synthesis, biological activities, and potential therapeutic uses.
Molecular Formula
- C : 21
- H : 21
- N : 3
- O : 4
Structural Characteristics
The compound features a dimethoxyphenyl group and a thiazolo-pyridazin moiety, contributing to its unique chemical properties. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities.
Antimicrobial Properties
The thiazolo[4,5-d]pyridazin structure is known for its antimicrobial activity. Studies have shown that derivatives of this class can effectively combat bacterial and fungal infections. Future investigations into N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may reveal similar efficacy.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar chemical scaffolds can exhibit neuroprotective effects. These effects might be mediated through the modulation of neurotransmitter systems or the reduction of oxidative stress in neuronal cells.
Synthetic Pathways
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The following general synthetic route can be proposed:
- Formation of Thiazole Ring : Starting from appropriate aldehydes and thioketones.
- Pyridazine Formation : Utilizing cyclization reactions to introduce the pyridazine moiety.
- Acetamide Formation : Final acylation step to introduce the acetamide group.
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety (–O–(C=O)–N–) is susceptible to hydrolysis under acidic or alkaline conditions, forming a phenolic derivative and releasing carbon dioxide and ammonia. For example:
- Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
- Basic conditions : Deprotonation of water generates hydroxide ions, accelerating cleavage of the carbamate bond .
Stability considerations :
- The electron-withdrawing trifluoromethyl group (–CF₃) on the phenyl ring may stabilize the carbamate against hydrolysis compared to non-fluorinated analogs .
- The dichlorobenzyl group at the pyridinyl nitrogen could sterically hinder hydrolysis at the carbamate site .
Substitution Reactions at the Pyridinyl Ring
The 2-oxo-1,2-dihydropyridinyl ring may undergo electrophilic substitution or oxidation.
Nucleophilic Displacement at the Benzyl Chloride Positions
The 2,6-dichlorobenzyl group (–CH₂–C₆H₃Cl₂) may undergo nucleophilic substitution (e.g., with amines or thiols):
- Reactivity : The chlorine atoms at the 2- and 6-positions are meta-directing, reducing electrophilicity compared to para-substituted analogs .
- Steric hindrance : The dichloro substitution may limit accessibility for bulky nucleophiles .
Thermal Decomposition
Under elevated temperatures, carbamates typically decompose via:
- Decarboxylation : Loss of CO₂ to form an amine derivative.
- Fragmentation : Cleavage of the carbamate or pyridinyl ring.
Key factors influencing stability :
- The –CF₃ group enhances thermal stability due to strong C–F bonds .
- The dichlorobenzyl group may contribute to chloroarene formation upon decomposition .
Enzymatic Interactions
Although no direct studies exist for this compound, structurally related carbamates inhibit enzymes like Mur ligases (involved in bacterial cell wall synthesis) . For example:
- MurB inhibition : Analogous 4-thiazolidinones mimic UDP-N-acetylglucosamine enolpyruvate (EP-UNAG), disrupting peptidoglycan biosynthesis .
- Binding interactions : The trifluoromethylphenyl group may occupy hydrophobic pockets in enzyme active sites .
Research Gaps and Recommendations
- Synthetic pathways : No documented synthesis routes for this compound. Potential methods could involve coupling 3-(trifluoromethyl)phenyl chloroformate with the corresponding aminopyridinyl intermediate .
- Biological activity : Structural analogs suggest potential as antibacterial or antifungal agents, but specific assays are needed .
- Degradation studies : Environmental fate and metabolic pathways remain uncharacterized .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Similarities and Variations
(a) CAS 400084-80-2: (Pyridin-3-yl)methyl Carbamate Analog
- Shared features :
- 1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydropyridin-3-yl core.
- Carbamate functional group.
- Key differences :
(b) N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)-3-Pyridinesulfonamide ()
- Shared features :
- Pyridine core with halogenated aryl substitutions.
- Key differences :
(c) Thiazolidinone Derivative ()
- Shared features: 2,6-Dichlorobenzyl group. Heterocyclic core (thiazolidinone vs. dihydropyridinone).
- Key differences: Thioxo and propanoic acid substituents. Molecular weight: 527.828 g/mol .
- Implications: The thiazolidinone ring may confer distinct conformational rigidity, affecting receptor binding kinetics.
Functional Group Impact on Pharmacological Properties
Pharmacodynamic and Pharmacokinetic Insights
- Binding Affinity: The 2,6-dichlorobenzyl group is critical for hydrophobic interactions in receptor binding, as seen in ’s thiazolidinone derivative . Trifluoromethyl groups may enhance binding to targets with fluorophilic pockets (e.g., kinase enzymes).
- Metabolism :
- Pyridinylmethyl esters (CAS 400084-80-2) may undergo faster esterase-mediated hydrolysis than trifluoromethylphenyl carbamates.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
Answer: Synthesis typically involves multi-step reactions starting with precursors like 3-(trifluoromethyl)phenol and 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydropyridin-3-amine. Key steps include carbamate bond formation under reflux conditions using solvents like dichloromethane or THF, with microwave-assisted synthesis to enhance yields . Characterization requires NMR spectroscopy (¹H/¹³C) to confirm structural integrity, mass spectrometry (HRMS) for molecular weight validation, and HPLC to assess purity (>95%). Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to minimize side products .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Answer:
- Solubility: Perform phase-solubility studies in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy to quantify saturation points. Include buffered solutions (pH 1.2–7.4) to mimic physiological conditions .
- Stability: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic stability in aqueous buffers at 37°C over 24–72 hours is essential to identify degradation pathways (e.g., carbamate hydrolysis) .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides high sensitivity (LOQ ~1 ng/mL) for plasma or tissue samples.
- Internal standards : Use deuterated analogs (e.g., D₃-labeled compound) to correct matrix effects. Validate methods per ICH guidelines for linearity (R² >0.99), precision (%CV <15%), and recovery (>80%) .
Advanced Research Questions
Q. How can environmental fate studies be designed to evaluate this compound’s persistence and bioaccumulation?
Answer: Adopt a tiered approach:
Laboratory studies : Measure log Kow (octanol-water partition coefficient) via shake-flask method and aerobic biodegradation using OECD 301D tests.
Field studies : Deploy passive samplers in water/sediment systems to assess distribution coefficients (Kd).
Modeling : Use fugacity models (e.g., EQC) to predict multi-compartmental distribution. Long-term monitoring (≥12 months) is critical to detect transformation products (e.g., trifluoromethyl phenol derivatives) .
Q. What strategies resolve contradictions in reported bioactivity data across cell-based vs. in vivo models?
Answer:
- Meta-analysis : Aggregate data from ≥5 independent studies to identify confounding variables (e.g., dosing regimens, animal strains).
- Mechanistic studies : Use CRISPR-engineered cell lines (e.g., CYP3A4 knockouts) to isolate metabolic contributions to efficacy loss in vivo.
- PK/PD modeling : Integrate bioavailability (%F) and tissue penetration data to refine IC50/EC50 correlations .
Q. How can molecular interactions between this compound and its protein targets be rigorously validated?
Answer:
- Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) with purified targets (e.g., kinases).
- Structural biology : Co-crystallization or cryo-EM to resolve binding modes. Mutagenesis (e.g., alanine scanning) confirms critical residues.
- Computational docking : Use Schrödinger’s Glide with QM/MM-refined ligand conformations to predict binding poses .
Q. What experimental designs minimize variability in toxicity assessments across different laboratories?
Answer:
- Standardized protocols : Adopt OECD guidelines (e.g., TG 423 for acute oral toxicity) with strict QC for cell lines (e.g., ATCC authentication).
- Blinded studies : Randomize treatment groups and use automated high-content imaging to reduce observer bias.
- Inter-laboratory comparisons : Share reference samples (e.g., ±10% purity batches) to calibrate assays .
Q. How should multi-disciplinary frameworks be applied to study this compound’s mechanism of action?
Answer:
- Systems biology : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) to map pathway perturbations.
- Theoretical grounding : Link findings to established frameworks (e.g., oxidative stress theory for toxicity; QSAR models for SAR refinement).
- Morphological analysis : Use TEM to visualize subcellular changes (e.g., mitochondrial swelling) .
Data Contradiction Analysis Example
Scenario: Conflicting reports on the compound’s IC50 (1–10 µM) against kinase X.
Resolution Steps :
Replicate assays using identical reagents (e.g., ATP concentration fixed at 100 µM).
Control variables : Pre-incubate enzymes to rule out time-dependent inhibition.
Statistical modeling : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets.
Mechanistic probe : Test against kinase X mutants (e.g., T338M resistance mutation) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
